Product packaging for n-Butylmethyldichlorosilane(Cat. No.:CAS No. 18147-23-4)

n-Butylmethyldichlorosilane

Cat. No.: B107182
CAS No.: 18147-23-4
M. Wt: 171.14 g/mol
InChI Key: UACGRVDRVCFSEA-UHFFFAOYSA-N
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Description

Contextualization of Chlorosilanes within Organosilicon Compound Classes

Organosilicon chemistry is the study of compounds containing carbon-silicon bonds. researchgate.net Within this field, chlorosilanes are a significant class of reactive chemical compounds characterized by the presence of at least one silicon-chlorine (Si-Cl) bond. google.com These compounds are precursors to a vast range of organosilicon products. Organic chlorosilanes are frequently utilized in producing silicone (polysiloxane) polymers and as coatings for silicon and glass surfaces. google.com

The reactivity of the Si-Cl bond is central to the utility of chlorosilanes. This bond is susceptible to nucleophilic attack, readily undergoing hydrolysis with water to form silanols (R₃SiOH). researchgate.net These silanols are often unstable and condense to form stable siloxane bonds (Si-O-Si), which are the backbone of silicone polymers. researchgate.net The number of chlorine atoms on the silicon center dictates the structure of the resulting polymer. For instance, monofunctional chlorosilanes like trimethylsilyl (B98337) chloride are chain terminators, while difunctional diorganodichlorosilanes form linear polymer chains, and trifunctional organotrichlorosilanes create cross-linked or resinous structures. google.comresearchgate.net

Historical Developments and Significance of Diorganodichlorosilanes

The field of organosilicon chemistry traces its origins to the 19th century, with the first synthesis of an organosilicon compound, tetraethylsilane, by Charles Friedel and James Crafts in 1863. researchgate.netresearchgate.net However, significant advancements in this area are largely credited to Frederick Kipping and his students. researchgate.netelectronicsandbooks.com They systematically investigated the reactions of silicon tetrachloride with Grignard reagents to produce diorganodichlorosilanes (R₂SiCl₂). researchgate.netunm.edu Kipping's work laid the groundwork for understanding the hydrolysis of these compounds and the formation of what he termed "silicones." researchgate.net

The industrial importance of diorganodichlorosilanes, particularly dimethyldichlorosilane, surged in the 1930s with the growing demand for high-performance materials like better insulators for electric motors and sealants for aircraft engines. researchgate.netelectronicsandbooks.com This need spurred the development of more efficient synthesis methods. In the early 1940s, Eugene G. Rochow and Richard Müller independently developed the "Direct Process" (or "Direct Synthesis"). researchgate.net This process involves the reaction of elemental silicon with an alkyl chloride in the presence of a copper catalyst and is now the primary industrial method for producing methylchlorosilanes. google.comgelest.com Diorganodichlorosilanes like n-butylmethyldichlorosilane are crucial monomers for the synthesis of polysiloxanes, which are used in a vast range of applications, including elastomers, resins, and fluids. epo.orggoogle.com

Structural Features and Chemical Environment of this compound's Silicon Center

The this compound molecule consists of a central silicon atom bonded to a methyl group, an n-butyl group, and two chlorine atoms. The silicon atom in most organosilicon compounds is tetravalent with a tetrahedral molecular geometry. researchgate.net The C-Si bond is longer and weaker than a C-C bond and is polarized towards the more electronegative carbon atom. researchgate.net The Si-Cl bonds are highly reactive and are the sites of the compound's primary chemical transformations.

The presence of two different organic groups (n-butyl and methyl) on the silicon center makes this compound an unsymmetrical diorganodichlorosilane. This asymmetry can influence the properties of the resulting polymers. The hydrolysis of this compound leads to the formation of poly(n-butylmethylsiloxane), where the properties of the polymer are influenced by the interplay of the flexible siloxane backbone and the nature of the alkyl side chains. The butyl group, being larger than the methyl group, can impact the polymer's physical properties, such as its glass transition temperature and viscosity.

Below are tables detailing some of the known physical and chemical properties of this compound.

Physical Properties of this compound

PropertyValue
Molecular FormulaC₅H₁₂Cl₂Si
Molecular Weight171.14 g/mol google.commdpi.com
AppearanceClear liquid google.com
Boiling Point148 °C google.comresearchgate.net
Density1.0424 g/cm³ google.comlookchem.com
Refractive Index1.4312 google.comlookchem.com
Flash Point30 °C google.comresearchgate.net
Freezing Point< 0 °C google.comresearchgate.net

Chemical Properties of this compound

PropertyDescription
Reactivity with WaterReacts rapidly with water and moisture in the air, liberating hydrogen chloride. google.comlookchem.com
StabilityStable in sealed containers under a dry, inert atmosphere. google.com
Incompatible MaterialsAlkalis, oxidizing agents. google.com
Hazardous Decomposition ProductsCarbon monoxide, formaldehyde, hydrogen chloride, organic acid vapors, silicon dioxide. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12Cl2Si B107182 n-Butylmethyldichlorosilane CAS No. 18147-23-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

butyl-dichloro-methylsilane
Source PubChem
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InChI

InChI=1S/C5H12Cl2Si/c1-3-4-5-8(2,6)7/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACGRVDRVCFSEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Si](C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70939439
Record name Butyl(dichloro)methylsilane
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Molecular Weight

171.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18147-23-4
Record name Butyldichloromethylsilane
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Record name Silane, butyldichloromethyl-
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Record name Silane, butyldichloromethyl-
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Record name Butyl(dichloro)methylsilane
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Record name Butyldichloromethylsilane
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Synthetic Methodologies for N Butylmethyldichlorosilane

Established Synthetic Pathways for Organodichlorosilanes

The traditional synthesis of organodichlorosilanes, including by analogy n-Butylmethyldichlorosilane, primarily relies on two robust methodologies: Grignard reagent-mediated syntheses and the direct synthesis process.

Grignard Reagent-Mediated Syntheses (by analogy with related dimethyldichlorosilane compounds)

The Grignard reaction is a cornerstone of organometallic chemistry and provides a versatile route to form silicon-carbon bonds. In the context of this compound synthesis, this would typically involve the reaction of a suitable Grignard reagent with a silicon tetrachloride or a partially alkylated chlorosilane precursor.

A plausible and commonly employed strategy involves the stepwise reaction of a silicon precursor with two different Grignard reagents. For the synthesis of this compound, one could envision the reaction of methyltrichlorosilane (B1216827) (CH₃SiCl₃) with n-butylmagnesium chloride (n-BuMgCl). The n-butyl Grignard reagent would displace one of the chlorine atoms on the methyltrichlorosilane, yielding the desired this compound.

Reaction Scheme: CH₃SiCl₃ + n-BuMgCl → n-Bu(CH₃)SiCl₂ + MgCl₂

However, a significant challenge in Grignard-based syntheses of asymmetrically substituted dichlorosilanes is the lack of selectivity. The initial product, this compound, is itself reactive towards the Grignard reagent. This can lead to the formation of over-alkylation products, such as di-n-butylmethylchlorosilane ( (n-Bu)₂CH₃SiCl ) and tri-n-butylmethylsilane ( (n-Bu)₃CH₃Si ). Consequently, the reaction mixture often contains a distribution of products, necessitating careful control of reaction conditions and subsequent purification steps.

Factors influencing the product distribution include:

Stoichiometry of Reactants: Precise control over the molar ratio of the Grignard reagent to the chlorosilane precursor is crucial to favor the formation of the desired dichlorosilane (B8785471).

Reaction Temperature: Lower temperatures are generally favored to moderate the reactivity of the Grignard reagent and improve selectivity.

Solvent: The choice of solvent, typically an ether such as diethyl ether or tetrahydrofuran (B95107) (THF), can influence the reactivity and solubility of the Grignard reagent and the resulting products.

Rate of Addition: Slow, controlled addition of the Grignard reagent to the chlorosilane can help to minimize localized excesses of the nucleophile and reduce the formation of polysubstituted byproducts.

PrecursorGrignard ReagentDesired ProductPotential Byproducts
Methyltrichlorosilanen-Butylmagnesium chlorideThis compoundDi-n-butyldichlorosilane, Tri-n-butylchlorosilane
n-ButyltrichlorosilaneMethylmagnesium chlorideThis compoundn-Butyldimethylchlorosilane, n-Butyltrimethylsilane

Direct Synthesis Routes for Alkylchlorosilanes

The "Direct Process," also known as the Müller-Rochow process, is the cornerstone of industrial organochlorosilane production. encyclopedia.pubwikipedia.org This method involves the direct reaction of an alkyl halide with elemental silicon in the presence of a copper catalyst at elevated temperatures. encyclopedia.pubwikipedia.org While the direct synthesis is highly efficient for producing symmetrical dialkyldichlorosilanes like dimethyldichlorosilane, its application to the synthesis of asymmetrically substituted silanes such as this compound is more complex.

Theoretically, a mixed feed of methyl chloride and n-butyl chloride could be reacted with silicon to produce a mixture of chlorosilanes, including this compound.

Hypothetical Reaction Scheme: Si + x CH₃Cl + y n-C₄H₉Cl --(Cu catalyst, ~300°C)--> (CH₃)ₐ(n-C₄H₉)ₙSiCl(₄-ₐ-ₙ) + ...

The primary challenge of this approach is the formation of a complex mixture of products. The reaction would yield not only the desired this compound but also dimethyldichlorosilane, di-n-butyldichlorosilane, methyltrichlorosilane, n-butyltrichlorosilane, and various other methylated and butylated chlorosilanes. The separation of these closely boiling-point compounds presents a significant purification challenge on an industrial scale.

Novel and Advanced Synthetic Approaches

Research into more selective and efficient methods for synthesizing asymmetrically substituted dichlorosilanes is ongoing. These novel approaches aim to overcome the limitations of traditional methods.

One promising strategy is the redistribution (or comproportionation/disproportionation) reaction . This involves reacting two different symmetrical organosilanes in the presence of a catalyst to generate an equilibrium mixture containing the desired asymmetrical product. For instance, dimethyldichlorosilane and di-n-butyldichlorosilane could be reacted to produce this compound.

Redistribution Reaction Scheme: (CH₃)₂SiCl₂ + (n-C₄H₉)₂SiCl₂ ⇌ 2 n-Bu(CH₃)SiCl₂

Catalysts for this reaction are typically Lewis acids, such as aluminum chloride (AlCl₃). uni-wuppertal.de The key advantage of this method is the potential for higher selectivity towards the desired product by carefully controlling the reaction equilibrium.

Another area of development is catalytic hydrosilylation . This involves the addition of a hydrosilane (a compound containing an Si-H bond) across a carbon-carbon double bond, catalyzed by a transition metal complex, typically platinum-based. nih.gov To synthesize this compound via this route, one could potentially react 1-butene (B85601) with methyldichlorosilane (B44661) (CH₃HSiCl₂) in the presence of a suitable catalyst.

Hydrosilylation Reaction Scheme: CH₃HSiCl₂ + CH₂=CHCH₂CH₃ --(Catalyst)--> n-C₄H₉(CH₃)SiCl₂

This method offers the potential for high selectivity and atom economy. However, challenges can include catalyst cost, activity, and the potential for side reactions such as isomerization of the alkene.

Considerations for Purity and Scalability in Synthesis

The utility of this compound is highly dependent on its purity. The presence of other chlorosilanes, particularly trifunctional (RSiCl₃) or monofunctional (R₃SiCl) species, can have detrimental effects in subsequent polymerization or derivatization reactions.

Purification: Fractional distillation is the primary method for purifying alkylchlorosilanes. wikipedia.org However, the close boiling points of the various products from both Grignard and direct synthesis routes can make this separation challenging and energy-intensive. For instance, the boiling points of dimethyldichlorosilane (70 °C) and methyltrichlorosilane (66 °C) are very close, illustrating the difficulty in separating similar chlorosilane species. wikipedia.org The separation of this compound from potential byproducts like di-n-butyldichlorosilane and dimethyldichlorosilane would require highly efficient distillation columns.

Scalability: The scalability of each synthetic route presents distinct challenges and advantages.

Grignard Synthesis: While readily implemented on a laboratory scale, scaling up Grignard reactions can be problematic. The handling of large volumes of flammable ether solvents and the management of exothermic reactions pose safety concerns. Furthermore, the generation of significant quantities of magnesium salt byproducts requires efficient disposal or recycling strategies.

Direct Process: The direct process is highly scalable and is the dominant industrial method for large-volume chlorosilane production. wikipedia.org However, the initial capital investment for the specialized fluidized bed reactors and the complex downstream purification infrastructure is substantial. wikipedia.org For a specialty chemical like this compound, the direct process with a mixed feed may not be economically viable unless there is a significant and sustained demand.

Redistribution and Hydrosilylation: These catalytic methods offer potential advantages in terms of selectivity and milder reaction conditions, which could simplify purification and improve scalability. However, catalyst cost, lifetime, and separation from the product stream are critical factors that need to be addressed for industrial-scale production.

Synthetic MethodAdvantagesDisadvantagesScalability Considerations
Grignard Reagent-Mediated Synthesis Versatile, well-established laboratory method.Lack of selectivity, formation of byproducts, safety concerns with large-scale ether handling.Challenging due to exothermicity, solvent handling, and byproduct management.
Direct Synthesis Highly scalable, continuous process.Low selectivity for asymmetrical products, complex product mixture, high capital investment.Economically viable for large-scale production, but less so for specialty chemicals.
Redistribution Reaction Potential for higher selectivity, utilizes readily available starting materials.Equilibrium-limited, requires a catalyst that must be separated.Potentially scalable if efficient catalyst systems and separation processes are developed.
Catalytic Hydrosilylation High potential for selectivity and atom economy.Catalyst cost and lifetime, potential for side reactions.Dependent on the development of robust and cost-effective catalyst systems.

Reactivity and Reaction Mechanisms of N Butylmethyldichlorosilane

Hydrolytic Reactivity of Silicon-Chlorine Bonds

The silicon-chlorine bonds in n-butylmethyldichlorosilane are highly reactive towards water and other protic solvents. pcimag.comgelest.com This reactivity is a cornerstone of its chemical behavior and is fundamental to its application in various synthetic processes. The hydrolysis of dichlorosilanes, such as this compound, proceeds readily upon contact with moisture or water, leading to the liberation of hydrogen chloride. gelest.com

The hydrolysis of chlorosilanes is a thermodynamically favorable process. The reaction of dichlorosilanes with water is typically rapid. pcimag.comgelest.com The rate of hydrolysis can be influenced by several factors, including the structure of the organosilane, the solvent, and the presence of catalysts. nih.gov For instance, studies on analogous dichlorosilanes have shown that the hydrolysis rate can vary significantly depending on the steric bulk of the substituents on the silicon atom. beilstein-journals.org While specific kinetic data for this compound is not extensively detailed in the provided search results, the general principles of chlorosilane hydrolysis suggest a fast reaction. The process is often described as a pseudo-first-order reaction when a high concentration of water is used. beilstein-journals.org

Table 1: Factors Influencing Dichlorosilane (B8785471) Hydrolysis Kinetics

FactorInfluence on Hydrolysis Rate
Steric Hindrance Increased steric bulk around the silicon atom generally decreases the rate of hydrolysis. beilstein-journals.org
Catalysts Both acids and bases can catalyze the hydrolysis of chlorosilanes. nih.govviu.ca
Solvent The polarity and protic nature of the solvent can significantly affect the reaction rate. nih.govbeilstein-journals.org
Temperature Higher temperatures generally increase the reaction rate. beilstein-journals.org

The choice of solvent plays a crucial role in the hydrolysis of dichlorosilanes. Solvents that can stabilize the transition state and solvate the resulting ions can accelerate the reaction. For example, using a mixture of tetrahydrofuran (B95107) (THF) and water can enhance the solubility of the dichlorosilane and facilitate hydrolysis. beilstein-journals.org The use of polar aprotic solvents can favor certain reaction mechanisms. libretexts.org

Catalysis is another significant factor. The hydrolysis of chlorosilanes can be catalyzed by both acids and bases. viu.ca For instance, the presence of potassium hydroxide (B78521) (KOH) can increase the rate of hydrolysis, acting as a strong nucleophile. beilstein-journals.org In some cases, metal complexes have also been employed to catalyze the hydrolysis of silanes. csic.es The hydrolysis of alkoxysilanes, a related class of compounds, has been shown to be catalyzed by various acids and bases, with the catalyst's dissociation constant and solubility being important parameters. nih.gov

The initial step in the hydrolysis of this compound involves the substitution of one or both chlorine atoms with hydroxyl groups, forming the corresponding silanols: n-butylmethylchlorosilanol and n-butylmethylsilanediol. libretexts.orgwikipedia.org These silanols are often reactive intermediates. gelest.com

Silanols can then undergo condensation reactions, where two silanol (B1196071) groups react to form a siloxane bond (Si-O-Si) and a molecule of water. wikipedia.orggelest.com This condensation can lead to the formation of linear or cyclic oligomers and polymers. acs.orgrsc.org The hydrolysis of dimethyldichlorosilane, a closely related compound, is a well-known route to polydimethylsiloxanes (silicones). libretexts.orgacs.org The reaction conditions, such as the concentration of water and the presence of catalysts, can influence the distribution of cyclic and linear products. google.com

Hydrolysis: R₂SiCl₂ + 2H₂O → R₂Si(OH)₂ + 2HCl

Condensation: n R₂Si(OH)₂ → (R₂SiO)n + nH₂O

This process is fundamental to the production of silicone polymers. libretexts.org

Nucleophilic Substitution Reactions at the Silicon Center

The silicon atom in this compound is electrophilic and is therefore susceptible to attack by nucleophiles other than water. These reactions are central to the synthetic utility of halogenosilanes.

The SN1 (Substitution Nucleophilic Unimolecular) mechanism involves a stepwise process where the leaving group departs in the first, rate-determining step to form a carbocation intermediate, which is then attacked by the nucleophile. masterorganicchemistry.comugto.mx In the context of silicon chemistry, the formation of a silicenium ion (R₃Si⁺) as a stable intermediate is generally less favorable than the formation of a carbocation in carbon chemistry.

However, under certain conditions, such as with bulky substituents on the silicon atom and in polar, non-coordinating solvents, an SN1-like mechanism may be considered. The stability of the potential silicenium ion would be a critical factor. For SN1 reactions in general, the rate is dependent on the concentration of the substrate and is favored for tertiary substrates due to the stability of the resulting carbocation. masterorganicchemistry.compressbooks.pub The presence of polar protic solvents can also favor SN1 pathways by stabilizing the intermediate carbocation. libretexts.org While the direct observation of a stable silicenium ion in the hydrolysis of common dichlorosilanes is not typical, the possibility of SN1 character in the reaction mechanism, particularly in the gas phase or under specific catalytic conditions, remains a subject of theoretical and experimental investigation. nih.gov

The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a concerted process where the nucleophile attacks the electrophilic center at the same time as the leaving group departs. ugto.mx This mechanism is generally favored for less sterically hindered substrates. pressbooks.pub

For nucleophilic substitution at a silicon center, the SN2 mechanism is widely discussed. beilstein-journals.org Unlike in carbon chemistry where the SN2 reaction proceeds through a single transition state, reactions at silicon can involve a pentacoordinate intermediate or transition state. beilstein-journals.orgresearchgate.net This is due to the larger size of the silicon atom and the availability of d-orbitals, which can accommodate the incoming nucleophile.

Computational studies on the hydrolysis of dichlorosilanes suggest a mechanism involving a pentacoordinate silicon intermediate. beilstein-journals.org The reaction can proceed through either a backside or a frontside attack, although a backside attack is often sterically hindered in more complex molecules. beilstein-journals.org The SN2 reaction at silicon is characterized by a double-well potential energy surface, in contrast to the single-well potential of the SN2 reaction at carbon. researchgate.net The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. masterorganicchemistry.com Strong nucleophiles and polar aprotic solvents tend to favor the SN2 pathway. libretexts.org Zinc-catalyzed nucleophilic substitution reactions of chlorosilanes with organomagnesium reagents are examples of reactions that proceed to afford tetraorganosilanes under mild conditions. nih.govorganic-chemistry.org

Table 2: Comparison of SN1 and SN2 Mechanisms at a Silicon Center

FeatureSN1-like MechanismSN2-like Mechanism
Mechanism Stepwise, involves a silicenium ion intermediate.Concerted, involves a pentacoordinate transition state/intermediate. beilstein-journals.orgresearchgate.net
Rate Law Rate = k[Substrate]Rate = k[Substrate][Nucleophile]
Substrate Structure Favored by bulky substituents that can stabilize a positive charge.Favored by less sterically hindered silicon centers. pressbooks.pub
Nucleophile Weak nucleophiles are sufficient. libretexts.orgStrong nucleophiles are favored. libretexts.org
Solvent Polar protic solvents are favored. libretexts.orgPolar aprotic solvents are favored. libretexts.org

Condensation and Self-Condensation Reactions

The initial hydrolysis step is rapid, yielding n-butylmethylsilanediol. This intermediate is highly reactive and can condense with itself or other silanol molecules. The condensation reaction can be catalyzed by both acids and bases. unm.edu

Acid-catalyzed condensation: The protonation of a silanol hydroxyl group makes it a better leaving group (water), facilitating nucleophilic attack by another silanol molecule.

Base-catalyzed condensation: A base deprotonates a silanol to form a more nucleophilic silanolate anion, which then attacks another silanol molecule.

The self-condensation of this compound ultimately leads to the formation of polysiloxanes. The structure of the resulting polymer can be linear, cyclic, or a more complex cross-linked network, depending on the reaction conditions such as temperature, concentration, and the presence of catalysts. uni-saarland.de The formation of cyclic siloxanes, such as trimers and tetramers, is common in dilute solutions, while higher concentrations favor the formation of linear polymers.

n Bu(Me)SiCl₂ + 2 H₂O → n Bu(Me)Si(OH)₂ + 2 HCl n n Bu(Me)Si(OH)₂ → -Si(Bu)(Me)O- + n H₂O

The properties of the resulting polysiloxane are influenced by the degree of polymerization and the extent of cross-linking.

Reactions with Protic Solvents Beyond Water

Beyond its vigorous reaction with water, this compound also reacts readily with other protic solvents, such as alcohols. gelest.comresearchgate.netgelest.com These reactions, known as alcoholysis, are analogous to hydrolysis and result in the substitution of the chloro groups with alkoxy groups.

The reaction with an alcohol (ROH) proceeds as follows:

Bu(Me)SiCl₂ + 2 ROH → Bu(Me)Si(OR)₂ + 2 HCl

The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic silicon center, leading to the displacement of a chloride ion. rutgers.edu The reaction is typically carried out in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the hydrogen chloride (HCl) produced, which can otherwise catalyze side reactions. csueastbay.edu

The rate of alcoholysis is influenced by the steric bulk of the alcohol. Primary alcohols generally react more rapidly than secondary or tertiary alcohols due to reduced steric hindrance around the hydroxyl group. csueastbay.edu

Table 2: Reactivity of this compound with Protic Solvents

Protic SolventProduct(s)General Observations
Water (H₂O)n-Butylmethylsilanediol, PolysiloxanesRapid hydrolysis and subsequent condensation. wikipedia.org
Methanol (CH₃OH)n-Butyl(dimethoxy)methylsilaneVigorous reaction, often requiring cooling and a base.
Ethanol (CH₃CH₂OH)n-Butyl(diethoxy)methylsilaneReaction is generally slower than with methanol.

Formation and Reactivity of Siliconium Ions (by analogy with related silyl (B83357) derivatives)

The formation of a trivalent, positively charged silicon species, a siliconium ion (R₃Si⁺), is a topic of significant interest in organosilicon chemistry. iupac.org These species are analogues of carbocations in carbon chemistry. However, siliconium ions are generally much less stable than their carbon counterparts due to the lower electronegativity of silicon, which makes it less able to support a positive charge. soci.org

The generation of siliconium ions from silyl halides typically requires the use of very strong Lewis acids or superacids to abstract the halide anion, and is usually performed in non-coordinating solvents to prevent solvent-cation complexation. nih.govthieme-connect.de For a dichlorosilane like this compound, the stepwise abstraction of chloride ions could, in principle, lead to the formation of a siliconium ion.

By analogy with other silyl halides, the formation of a siliconium ion from this compound would likely involve the following equilibrium:

Bu(Me)SiCl₂ + AlCl₃ ⇌ [Bu(Me)SiCl]⁺[AlCl₄]⁻

The stability of the resulting siliconium ion would be influenced by the electronic effects of the n-butyl and methyl groups. Alkyl groups are generally considered to be electron-donating, which would help to stabilize the positive charge on the silicon atom. However, even with this stabilization, the ion is expected to be highly reactive.

Once formed, these siliconium ions are powerful electrophiles and would readily react with any available nucleophile. lookchem.com Their high reactivity makes them potential intermediates in certain catalytic processes, although their direct observation and isolation remain challenging. iupac.org

Polymerization Chemistry Involving N Butylmethyldichlorosilane

Role as a Monomer in Polysilane Synthesis

Polysilanes, characterized by a backbone of repeating silicon-silicon bonds, exhibit unique electronic and optical properties due to σ-electron delocalization along the chain. acs.org n-Butylmethyldichlorosilane is a key monomer for creating such polymers.

Wurtz-Fittig Coupling for Homo- and Copolymers

The most established method for synthesizing high molecular weight polysilanes from dihalosilanes is the Wurtz-Fittig coupling reaction. acs.org This reaction involves the reductive coupling of dichlorosilanes using an alkali metal, typically molten sodium, in an inert, high-boiling solvent like toluene. acs.org

When this compound is the sole monomer, the reaction produces the homopolymer, poly(n-butylmethylsilane). The process can be idealized as follows:

n Cl₂Si(CH₃)(C₄H₉) + 2n Na → [-Si(CH₃)(C₄H₉)-]n + 2n NaCl

This reaction is mechanistically complex and often results in polymers with a broad molecular weight distribution, sometimes yielding multiple fractions of low- and high-molecular-weight material, as well as small cyclic oligomers. acs.orgkent.ac.uk The Wurtz-Fittig reaction can also be employed to create copolymers by using a mixture of two or more different dichlorosilanes. mcgill.ca For instance, copolymerizing this compound with another monomer like dimethyldichlorosilane would result in a random copolymer with properties intermediate between the respective homopolymers. The classical Wurtz reaction is known to have limitations, including side reactions that can lead to low yields. jkchemical.com

Dehydrocoupling Reactions for Si-Si Bond Formation

Dehydrocoupling polymerization is an alternative route to polysilanes, catalyzed primarily by Group 4 metallocene complexes like those of titanium and zirconium. acs.orgresearchgate.net This method polymerizes hydrosilanes (containing Si-H bonds) with the elimination of hydrogen gas (H₂).

Therefore, this process requires a two-step approach starting from this compound:

Reduction: The this compound must first be converted to its corresponding dihydrosilane, n-butylmethylsilane (n-BuMeSiH₂). This is typically achieved by reduction with a hydride reagent such as lithium aluminum hydride (LiAlH₄).

Polymerization: The resulting n-butylmethylsilane can then be polymerized through dehydrocoupling.

However, research has shown that n-butylmethylsilane is significantly less reactive in dehydrocoupling reactions compared to aryl- or other primary silanes. mcgill.cacdnsciencepub.com Studies using dimethyltitanocene and dimethylzirconocene catalysts found that while the catalyst could be activated, no coupling products were observed, even under reflux conditions. mcgill.ca This low reactivity is attributed to a combination of the electronic effects of the two alkyl groups and the steric hindrance posed by the n-butyl group. mcgill.ca

Formation of Polysiloxanes

Polysiloxanes, commonly known as silicones, feature a stable and flexible backbone of alternating silicon and oxygen atoms (⋯–Si–O–Si–O–⋯). uni-siegen.de this compound is a direct precursor to poly(n-butylmethylsiloxane).

Controlled Hydrolysis and Condensation Polymerization

The most direct route to polysiloxanes from chlorosilanes is through hydrolysis followed by condensation. unm.eduentegris.com When this compound is exposed to water, the two chloro groups are replaced by hydroxyl groups, forming the highly reactive and unstable n-butylmethylsilanediol intermediate (CH₃(C₄H₉)Si(OH)₂).

This silanediol (B1258837) readily undergoes intermolecular condensation, eliminating water molecules to form Si-O-Si linkages. This step-growth polymerization process leads to a mixture of linear polymer chains and cyclic oligomers. unm.edu

The reaction can be summarized as: n Cl₂Si(CH₃)(C₄H₉) + 2n H₂O → n [CH₃(C₄H₉)Si(OH)₂] + 2n HCl n [CH₃(C₄H₉)Si(OH)₂] → [-Si(CH₃)(C₄H₉)-O-]n + n H₂O

The conditions of the hydrolysis reaction, such as pH, solvent, and concentration of reactants, can be tuned to control the relative yields of linear versus cyclic products and the average molecular weight of the polymer. unm.edu

Ring-Opening Polymerization of Cyclic Siloxanes Derived from this compound Precursors

Ring-opening polymerization (ROP) offers a more controlled method for producing high molecular weight linear polysiloxanes with a narrow molecular weight distribution. gelest.com This method involves two main stages:

Synthesis of Cyclic Monomers: The initial hydrolysis and condensation of this compound can be specifically directed to maximize the yield of cyclic siloxane oligomers, such as tetramer (D₄) and pentamer (D₅) rings of the form [-Si(CH₃)(C₄H₉)-O-]n. google.com Specialized high-yield processes exist for producing these cyclic siloxanes from functionalized alkylsilanes in biphasic solvent systems. google.com

Polymerization: These isolated cyclic monomers are then subjected to ROP using either anionic (e.g., hydroxides, silanolates) or cationic (e.g., strong acids) initiators. gelest.com The initiator opens the ring, creating a reactive center that propagates by sequentially adding more cyclic monomers. This process allows for excellent control over the final polymer's structure and size, as it avoids the complex mixture of products often seen in direct condensation. gelest.com ROP is also a versatile method for creating statistical copolymers by using a mixture of different cyclic siloxane monomers. gelest.com

Development of Advanced Silicon-Containing Polymers

The unique properties of the n-butylmethylsilane and n-butylmethylsiloxane units can be incorporated into more complex macromolecular architectures to create advanced materials. entegris.comadvancedpolymers.com.br These materials are designed for specialized applications by combining the benefits of silicon-based polymers, such as thermal stability and low surface energy, with the properties of other polymer types. apmpolymers.com

This compound can serve as a key building block in several ways:

Block Copolymers: Polysiloxane or polysilane chains (blocks) synthesized from this compound can be chemically linked to other polymer blocks (e.g., polyacrylates, polystyrenes). nih.govmdpi.com For example, a pre-formed polysiloxane with reactive end-groups can act as a macroinitiator for the polymerization of a second monomer, leading to A-B or A-B-A type block copolymers. nih.gov These amphiphilic block copolymers can self-assemble into various nanostructures in selective solvents. mdpi.comresearchgate.net

Functional Polymers and Additives: The incorporation of n-butylmethylsiloxane units into other polymer backbones can modify their surface properties, enhance thermal stability, or improve weatherability. entegris.com These silicon-containing polymers can be used as compatibilizers in polymer blends or as surface-modifying additives in coatings and resins. entegris.comepo.org

Cross-linkers and Resins: As a dichlorosilane (B8785471), this monomer contains two reactive sites, allowing it to act as a cross-linker or a component in the formation of silicone resins and elastomers. By controlling the stoichiometry and mixing it with mono- or trichlorosilanes, the degree of cross-linking and the final mechanical properties of the material can be precisely engineered.

Synthesis of Cyclosiloxane-Substituted Polysiloxanes

The synthesis of cyclosiloxane-substituted polysiloxanes involving this compound typically begins with a hydrolysis reaction. This compound, often in combination with other diorganodichlorosilanes like dimethyldichlorosilane, is hydrolyzed to produce a mixture of cyclic and linear siloxane oligomers. mdpi.comukessays.com This hydrolysate serves as the precursor for the final polymer. The ratio of cyclic to linear oligomers can be controlled by adjusting the reaction conditions such as temperature, the ratio of chlorosilane to water, and the use of solvents. mdpi.com

The general process involves the hydrolysis of the chlorosilane to form silanols, which are highly reactive and readily condense to form siloxane bonds (Si-O-Si). The co-hydrolysis of this compound with other dichlorosilanes, for instance, dimethyldichlorosilane, allows for the incorporation of different siloxane units into the polymer backbone, creating copolymers with tailored properties. These copolymers can consist of repeating units such as [-(n-C₄H₉)(CH₃)Si-O-] and [-(CH₃)₂Si-O-].

The resulting mixture of linear and cyclic oligomers can then undergo further polymerization. One common method is ring-opening polymerization (ROP) of the cyclic siloxanes. ukessays.com This can be initiated by either acidic or basic catalysts. ukessays.com The use of specific catalysts and reaction conditions allows for control over the molecular weight and structure of the final polysiloxane. In some cases, the cyclic oligomers are separated from the linear fraction and then subjected to ROP to produce high molecular weight polymers. mdpi.com

The synthesis can also be designed to produce polysiloxanes with pendant cyclosiloxane groups. This involves reacting a pre-formed polysiloxane containing reactive sites with cyclosiloxane monomers. The resulting polymers have a unique structure with cyclic units attached to a linear polysiloxane chain, which can influence properties such as viscosity and thermal stability.

Polymerization Mechanisms and Kinetics (e.g., emulsion polymerization principles for related systems)

The polymerization of this compound proceeds through a series of steps, with the kinetics being influenced by several factors. The initial and one of the most critical steps is the hydrolysis of the dichloro-monomer. This compound is known to react rapidly with water and other protic solvents. researchgate.netgelest.comgelest.comscribd.com This high hydrolytic sensitivity is a key kinetic feature of the system.

The hydrolysis reaction is a nucleophilic substitution at the silicon atom, where the chlorine atoms are replaced by hydroxyl groups. This reaction is generally fast, and the subsequent condensation of the resulting silanols to form siloxane bonds can occur simultaneously. researchgate.netgelest.comgelest.com The rate of hydrolysis of chlorosilanes is influenced by the steric and inductive effects of the alkyl groups attached to the silicon atom. researchgate.net

Emulsion Polymerization of Related Systems

In a typical emulsion polymerization of cyclosiloxanes, the monomer is dispersed in an aqueous phase with the aid of a surfactant. google.com The surfactant not only stabilizes the monomer droplets but can also act as a catalyst. mdpi.comuni-rostock.de For instance, dodecylbenzenesulfonic acid (DBSA) can function as both a surfactant and a cationic catalyst. mdpi.com The polymerization is thought to occur at the surface of the monomer-swollen polymer particles. nanochemres.org

The process generally involves three stages: initiation, particle growth, and completion of polymerization. uni-rostock.de The kinetics of emulsion polymerization are complex, as they involve not only the chemical reaction rates but also physical processes like diffusion and phase equilibria. uni-rostock.de The polymerization rate is often dependent on the number of active polymerization sites on the particle surface and the monomer concentration at the reaction site. nanochemres.org

The table below outlines the key stages in the emulsion polymerization of cyclosiloxanes, which provides a framework for understanding the potential polymerization of this compound-derived cyclics.

StageDescription
Initiation The catalyst initiates the ring-opening of the cyclosiloxane monomer, forming active species. This often occurs within the micelles formed by the surfactant.
Particle Growth Monomer from the droplets diffuses through the aqueous phase to the growing polymer particles, where propagation occurs. New particles can also be formed during this stage.
Completion The monomer droplets are depleted, and the remaining monomer within the polymer particles is consumed. The polymerization rate decreases significantly during this stage.

Thermal Stability and Degradation of Derived Polymers

The thermal stability of polysiloxanes derived from this compound is a critical property for many of their applications. Generally, polysiloxanes exhibit good thermal stability due to the strength of the siloxane bond. encyclopedia.pub However, the nature of the organic substituents on the silicon atoms significantly influences the degradation behavior.

The thermal degradation of polysiloxanes can proceed through different mechanisms depending on the atmosphere (inert or oxidative) and the temperature. primescholars.com In an inert atmosphere, the primary degradation pathway is often depolymerization, where the polymer chain breaks down to form volatile cyclic oligomers. primescholars.com This process is sometimes referred to as "unzipping." In the presence of oxygen, the degradation is more complex and typically involves radical-mediated oxidation of the alkyl side chains, leading to cross-linking and the formation of various volatile products, including carbon oxides, water, and formaldehyde. primescholars.com

For polysiloxanes containing butyl groups, the thermal stability can be compared to other poly(alkyl methacrylates). The degradation of poly(n-butyl methacrylate) has been shown to occur via depolymerization, yielding the monomer as a major product. researchgate.net The onset of thermal degradation for polysiloxanes with sulfonyl groups and dummy butyl groups has been observed to be around 250-300 °C. rsc.org

The following table presents typical thermal degradation data for related polysiloxanes, illustrating the influence of structure and atmosphere on thermal stability.

Polymer SystemAtmosphereOnset Degradation Temperature (°C)Major Degradation Products
Polydimethylsiloxane (B3030410) (PDMS)Inert (N₂)~350-400Cyclic oligomers (D₃, D₄, etc.)
Polydimethylsiloxane (PDMS)Oxidative (O₂)~250-300Cyclic oligomers, CO₂, H₂O, Formaldehyde
Poly(t-butyl methacrylate)-grafted-PDMSInert~200-250 (for t-butyl group loss)Butene, poly(acrylic acid)-grafted-PDMS
Poly(n-butyl methacrylate)Inert~225-250n-butyl methacrylate (B99206) monomer

This table is a compilation of data from multiple sources for illustrative purposes. primescholars.comresearchgate.netresearchgate.net

Surface Modification and Functionalization Applications of N Butylmethyldichlorosilane

Engineering of Surface Wettability

The ability to control the wettability of a surface, particularly to render it water-repellent (hydrophobic), is critical for a multitude of applications. n-Butylmethyldichlorosilane, a member of the organosilane family, serves as an effective agent in this regard due to its chemical structure.

Mechanism of Surface Hydrophobization using Silanes

The fundamental mechanism by which silanes, including this compound, impart hydrophobicity to a surface is a two-step process involving hydrolysis and condensation. Initially, the dichlorosilane (B8785471) moiety of the this compound molecule reacts rapidly with trace amounts of water present on the substrate surface or in the ambient environment. gelest.com This hydrolysis reaction replaces the chlorine atoms with hydroxyl groups, forming a reactive silanol (B1196071) intermediate.

Strategies for Superhydrophobic Surface Generation

The creation of superhydrophobic surfaces, characterized by water contact angles exceeding 150°, requires not only low surface energy but also a specific surface micro- or nanostructure. While this compound provides the necessary low surface energy, its application in conjunction with methods to create surface roughness can lead to superhydrophobicity.

One common strategy involves the deposition of nanoparticles, such as silica (B1680970), onto a substrate to create a rough texture. This roughened surface is then treated with this compound. The silane (B1218182) covalently bonds to the nanoparticles and the underlying substrate, creating a hydrophobic layer over the textured surface. The combination of the hierarchical roughness and the low surface energy from the n-butyl and methyl groups results in the Cassie-Baxter state, where air is trapped within the surface asperities, leading to a significant reduction in the contact area between the water droplet and the solid surface, and thus, a very high contact angle.

ParameterDescription
Surface Chemistry Modification with low surface energy materials like this compound.
Surface Topography Creation of micro- or nanoscale roughness using techniques such as nanoparticle deposition, etching, or lithography.
Resulting State Formation of a composite interface (solid-liquid-air) consistent with the Cassie-Baxter model, leading to superhydrophobicity.

Covalent Grafting onto Inorganic Substrates

The high reactivity of the chlorosilane groups in this compound makes it particularly suitable for forming strong, covalent bonds with a variety of inorganic materials that possess surface hydroxyl groups. This process is often referred to as covalent grafting or silanization.

Functionalization of Silica Nanoparticles and Surfaces

Silica nanoparticles and flat silica surfaces are rich in surface silanol (Si-OH) groups, making them ideal substrates for functionalization with this compound. The covalent grafting process follows the hydrolysis and condensation mechanism described earlier, resulting in a surface decorated with n-butylmethylsilyl groups. This modification can be used to alter the surface properties of silica nanoparticles, for instance, to improve their dispersion in nonpolar polymer matrices or to create hydrophobic fillers for composites. The extent of surface coverage and the resulting hydrophobicity can be controlled by reaction conditions such as the concentration of the silane, reaction time, and temperature.

Modification of Glass and Other Siliceous Materials

Similar to silica, glass and other siliceous materials possess surface hydroxyl groups that can be readily functionalized with this compound. This surface modification is widely employed to render glass surfaces hydrophobic, which can be beneficial for applications such as self-cleaning windows, anti-fouling surfaces, and in the fabrication of microfluidic devices where controlled wettability is crucial. The treatment of glass with this compound can significantly increase the water contact angle, transforming a hydrophilic surface into a hydrophobic one.

SubstrateFunctional GroupResulting Surface Property
Silica (nanoparticles, surfaces)Silanol (Si-OH)Hydrophobic, improved dispersion in nonpolar media
GlassSilanol (Si-OH)Hydrophobic, water-repellent, anti-fouling

Application in Coatings, Adhesives, and Sealants

In the formulation of coatings, adhesives, and sealants, this compound can act as a crucial additive, primarily serving as an adhesion promoter and a hydrophobizing agent. 3m.com

Incorporating this compound into the formulation of coatings and sealants can also impart hydrophobic properties to the final product. This is particularly valuable for protective coatings designed to resist moisture, weathering, and corrosion. The low surface energy conferred by the n-butyl groups helps to repel water, preventing its ingress into the underlying material.

ApplicationFunction of this compoundBenefit
Coatings Adhesion Promoter, Hydrophobizing AgentImproved substrate adhesion, enhanced water resistance and durability.
Adhesives Adhesion PromoterStronger and more durable bonds to inorganic substrates. 3m.com
Sealants Adhesion Promoter, Hydrophobizing AgentImproved adhesion and long-term performance in wet conditions.

Lack of Specific Research Findings on this compound in Biomedical and Bio-Interfacial Surface Engineering

The current body of scientific literature extensively covers other silanization agents, such as aminopropyltriethoxysilane (APTES) and other organofunctional silanes, for the modification of biomedical surfaces to enhance biocompatibility, promote cell adhesion, and control protein adsorption. These studies provide detailed methodologies and data on how different functional groups introduced by these silanes affect the biological response at the material interface.

However, similar detailed research findings, data tables, and specific examples of chemical modification strategies employing this compound for biomedical purposes could not be located in the available resources. The search included inquiries into its use for creating self-assembled monolayers (SAMs) for controlling protein adsorption, functionalizing surfaces for cell adhesion studies, and its application in biosensors and other bio-interfacial devices.

It is possible that this compound is not a commonly utilized compound in this specific area of research, or that studies involving its use have not been published in widely accessible scientific journals or patents. Therefore, the generation of a detailed, informative, and scientifically accurate article section on the "Biomedical and Bio-Interfacial Surface Engineering" applications of this compound, as per the requested outline, is not feasible based on the currently available information.

To fulfill a request on this topic, further primary research would be required to investigate the chemical modification of surfaces with this compound and to characterize the resulting bio-interfacial properties. Such research would need to generate the foundational data necessary to populate the detailed sections and data tables as outlined in the initial request.

Advanced Characterization Methodologies for N Butylmethyldichlorosilane and Its Derivatives

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation of n-butylmethyldichlorosilane. Methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary information about the atomic connectivity, functional groups, and molecular mass of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ²⁹Si NMR)

NMR spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei. For this compound, ¹H, ¹³C, and ²⁹Si NMR are particularly informative.

¹H NMR: The proton NMR spectrum provides information about the structure of the alkyl groups attached to the silicon atom. The different proton environments in the n-butyl and methyl groups result in distinct signals with characteristic chemical shifts and splitting patterns due to spin-spin coupling. Protons on carbons alpha to the silicon atom are deshielded and appear at a lower field.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are influenced by the electronegativity of the neighboring silicon and chlorine atoms, causing the carbons closer to the silicon center to appear at a lower field. libretexts.org

²⁹Si NMR: As a spin-½ nucleus, ²⁹Si is amenable to NMR analysis, providing direct information about the silicon center's chemical environment. spectrabase.com The chemical shift of the silicon nucleus in this compound is highly sensitive to the nature of the substituents. The presence of two chlorine atoms and two alkyl groups places the resonance in a characteristic region for alkyldichlorosilanes. For comparison, the ²⁹Si chemical shift for dimethyldichlorosilane is approximately +32 ppm relative to tetramethylsilane (B1202638) (TMS). spectrabase.comspectrabase.com The substitution of a methyl group with an n-butyl group is expected to result in a similar chemical shift.

Predicted NMR Data for this compound

Table 1: Predicted ¹H NMR, ¹³C NMR, and ²⁹Si NMR Chemical Shifts (δ) in ppm.
NucleusAssignment (Structure: CH₃-CH₂-CH₂-CH₂-Si(Cl₂)-CH₃)Predicted Chemical Shift (δ, ppm)Predicted Multiplicity
¹HSi-CH0.8 - 1.0Singlet
Si-CH₂-1.0 - 1.2Triplet
-CH₂-CH₂-Si1.4 - 1.6Sextet
-CH₂-CH₃1.3 - 1.5Sextet
-CH₂-CH0.9 - 1.0Triplet
¹³CSi-CH₃5 - 10-
Si-CH₂-25 - 30-
-CH₂-CH₂-Si23 - 27-
-CH₂-CH₃22 - 26-
-CH₂-CH₃13 - 15-
²⁹Si(CH₃)(C₄H₉)SiCl₂30 - 35-

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is characterized by absorptions from C-H, Si-C, and Si-Cl bonds.

The C-H stretching vibrations of the n-butyl and methyl groups appear in the 2850-3000 cm⁻¹ region. The characteristic symmetric deformation of the Si-CH₃ group is observed around 1260 cm⁻¹. The Si-Cl stretching vibrations in alkyldichlorosilanes typically appear as strong absorptions in the 425-625 cm⁻¹ region, often presenting as two distinct bands corresponding to asymmetric and symmetric stretches. researchgate.net

Characteristic IR Absorption Bands for this compound

Table 2: Key IR absorption frequencies.
Frequency Range (cm⁻¹)Vibrational ModeIntensity
2850 - 2980C-H stretch (alkyl)Strong
1450 - 1470C-H bend (CH₂)Medium
1375 - 1385C-H bend (CH₃)Medium
1255 - 1265Si-CH₃ symmetric deformationStrong
800 - 850Si-C stretch / CH₃ rockStrong
425 - 625Si-Cl stretchStrong

Mass Spectrometry (MS), including Electron Impact Mass Spectrometry of Silyl (B83357) Derivatives

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and offers insights into its structure through analysis of fragmentation patterns. Under Electron Impact (EI) ionization, the this compound molecule forms a molecular ion (M⁺·), which can then undergo fragmentation.

The fragmentation is typically initiated by the cleavage of bonds adjacent to the silicon atom. Common fragmentation pathways include the loss of a methyl radical (·CH₃), a butyl radical (·C₄H₉), or a chlorine radical (·Cl). The presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl) results in a characteristic isotopic cluster for the molecular ion and any chlorine-containing fragments, which is a key diagnostic feature. The M⁺· peak will appear as a cluster with relative intensities of approximately 9:6:1 for the M, M+2, and M+4 peaks, respectively.

Predicted Mass Spectrometry Fragments for this compound

Table 3: Major fragments expected in the EI mass spectrum.
m/z (for ³⁵Cl)Ion StructureNeutral Loss
172[C₅H₁₂SiCl₂]⁺·- (Molecular Ion)
157[C₄H₉SiCl₂]⁺·CH₃
137[C₅H₁₂SiCl]⁺·Cl
115[CH₃SiCl₂]⁺·C₄H₉
57[C₄H₉]⁺·CH₃SiCl₂

Chromatographic Techniques

Chromatographic methods are essential for separating components of a mixture and for determining the purity and concentration of this compound.

Gas Chromatography (GC) for Purity and Quantitative Analysis

Gas chromatography is the primary technique for analyzing volatile compounds like chlorosilanes. It is highly effective for assessing the purity of this compound and quantifying it in mixtures. Due to the reactive nature of chlorosilanes, special precautions, such as ensuring an anhydrous system, are necessary to prevent decomposition on the column.

A variety of capillary columns can be used for the analysis of chlorosilanes. Non-polar or semi-polar phases, such as those based on polydimethylsiloxane (B3030410) (e.g., "1" or "5" type phases), are often suitable. unige.ch A thermal conductivity detector (TCD) is commonly employed as it provides a universal response and is not damaged by the corrosive nature of the analytes or potential byproducts like HCl.

High-Performance Liquid Chromatography (HPLC) for Derivative Separation

Direct analysis of this compound by High-Performance Liquid Chromatography (HPLC) is generally not feasible due to its high reactivity towards common protic mobile phases (e.g., water, methanol, ethanol) which would lead to rapid hydrolysis. However, HPLC is an excellent technique for the separation and analysis of more stable derivatives of this compound.

For instance, the dichlorosilane (B8785471) can be converted into less reactive derivatives such as dialkoxysilanes (by reaction with an alcohol) or disiloxanes (by controlled hydrolysis). These more stable, less polar derivatives can then be effectively separated using reversed-phase HPLC (RP-HPLC). A typical RP-HPLC setup would involve a non-polar stationary phase, such as octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) bonded to silica (B1680970) particles, and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. Detection can be achieved using a refractive index detector (RID) or, if the derivatives contain a chromophore, a UV detector.

Material-Specific Characterization for Derived Polymers and Modified Surfaces

Polymers and surface modifications derived from this compound produce materials with unique thermal, morphological, and interfacial properties. Characterizing these resultant materials is crucial for understanding their performance and optimizing their applications. A suite of advanced analytical methodologies is employed to probe the specific characteristics of these organosilicon-based systems.

Thermogravimetric Analysis (TGA) / Differential Thermal Analysis (DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are essential techniques for evaluating the thermal stability of polymers derived from this compound, such as poly(n-butylmethylsilane) or related polysiloxanes. TGA measures the change in mass of a sample as a function of temperature, providing critical data on decomposition temperatures, while DTA measures the temperature difference between a sample and an inert reference, identifying exothermic or endothermic transitions. nih.gov

For polysiloxanes, thermal stability is significantly influenced by the nature of the organic side groups attached to the silicon-oxygen backbone. The replacement of methyl groups with longer alkyl chains, such as the n-butyl group from this compound, can alter the degradation pathways and onset temperatures. nih.gov The degradation of polysiloxanes typically involves depolymerization to form cyclic oligomers or cleavage of the Si-C and C-H bonds in the side chains. The presence of the n-butyl group may lead to different decomposition kinetics compared to standard polydimethylsiloxane (PDMS). nih.gov

Research on polysiloxanes with various alkyl side groups shows that increasing the length of the alkyl chain can influence properties like the glass transition temperature. nih.gov TGA analysis reveals the temperature at which weight loss begins, indicating the limit of the polymer's thermal stability. DTA can complement this by showing the energetic nature of the decomposition, whether it's an endothermic bond-breaking process or an exothermic oxidation process if conducted in the presence of air.

A typical TGA thermogram for an alkyl-substituted polysiloxane would show a stable region at lower temperatures, followed by a sharp or gradual decrease in mass as the temperature increases. The onset temperature of this mass loss is a key parameter for determining the material's suitability for high-temperature applications. The final residual mass at the end of the analysis can indicate the amount of inorganic silica (SiO₂) formed after the complete decomposition of the organic side chains.

Table 1: Illustrative TGA/DTA Data for a Hypothetical Poly(n-butylmethylsiloxane)

ParameterTemperature (°C)Observation
Onset of Decomposition (Tonset) ~350-400Start of significant mass loss in an inert atmosphere.
Temperature of Max. Decomposition Rate ~420-480Peak on the derivative TGA curve (DTG).
DTA Peak ~450Endothermic peak corresponding to bond scission.
Residual Mass at 800°C ~40-50%Corresponds to the formation of a stable silica residue.

Scanning Electron Microscopy (SEM) for Morphology and Surface Topography

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology and topography of materials derived from this compound. When this compound is used to modify surfaces or create polymer films, SEM can reveal details about the resulting structure at the micro- and nanoscale. nih.gov

When this compound is applied to a substrate (e.g., silicon wafer, glass, or metal oxide), it can form a self-assembled monolayer or a thin polymer film through hydrolysis and condensation reactions. SEM analysis can characterize the uniformity and quality of this coating. journalmt.com Images may reveal a smooth, featureless surface, indicating a well-formed, homogeneous film. Conversely, they might show aggregated nanoparticle-like structures, pinholes, or cracks, which can influence the material's performance as a protective or hydrophobic layer. lettersonmaterials.comresearchgate.net

For polysilane films, SEM images can show the evolution of surface morphology with different processing conditions, such as deposition time or annealing temperature. researchgate.netresearchgate.net The topography can range from smooth to granular or patterned, depending on the polymer's molecular weight and the coating method used. lettersonmaterials.com The interaction of the n-butyl and methyl side chains influences the packing of the polymer chains, which in turn dictates the surface structure observed by SEM. The analysis provides crucial insights into how processing parameters affect the final surface architecture, which is vital for applications in electronics and coatings. nih.govresearchgate.net

Table 2: Typical Morphological Features Observed by SEM for this compound Derivatives

Derivative TypeSubstrate/FormTypical SEM ObservationImplication
Silane (B1218182) Coating Silicon WaferSmooth, uniform layerGood surface coverage and barrier properties.
Silane Coating Rough MetalConformal coating following substrate topographyEffective surface passivation.
Polymer Film Glass SlideGranular or particulate surfaceIndicates polymer aggregation during film formation.
Modified Powder Silica ParticlesNo visible change in particle shapeIndicates a very thin, nanoscale coating.

Brunauer–Emmett–Teller (BET) Surface Area Analysis

The Brunauer–Emmett–Teller (BET) method is a critical technique for characterizing the specific surface area of porous materials. When this compound is used to functionalize porous substrates, such as mesoporous silica, BET analysis quantifies the impact of the modification on the material's surface properties. nsf.govfrontiersin.org The analysis is based on the physical adsorption of a gas (typically nitrogen) onto the surface of the material at cryogenic temperatures.

The grafting of this compound onto the internal surfaces of a porous material leads to the covalent attachment of n-butylmethylsilyl groups. These attached groups occupy space within the pores, which typically results in a decrease in the specific surface area and total pore volume. researchgate.netresearchgate.net The extent of this reduction provides information about the grafting density and the efficiency of the surface modification process. nsf.gov

By comparing the nitrogen adsorption-desorption isotherms and the calculated BET surface area of the material before and after modification, researchers can assess the degree to which the pores have been functionalized. researchgate.net For instance, a significant decrease in surface area suggests a high density of grafted silane molecules, which can be desirable for creating highly hydrophobic porous materials or for chromatography applications where the surface chemistry is tailored. frontiersin.org

Table 3: Representative BET Surface Area Data for Mesoporous Silica Before and After Modification

MaterialSilane ModifierBET Surface Area (m²/g)Pore Volume (cm³/g)Change in Surface Area (%)
Pristine Mesoporous Silica None8660.95N/A
Modified Silica This compound4150.55-52%
Modified Silica (higher loading) This compound2500.38-71%

Note: Data is illustrative, based on typical results for organosilane modification of mesoporous silica. researchgate.net

Dynamic Contact Angle (DCA) Measurements for Surface Wettability

Dynamic Contact Angle (DCA) analysis is a key method for characterizing the wettability of surfaces modified with this compound. The attachment of n-butylmethylsilyl groups to a surface drastically alters its surface energy, typically transforming a hydrophilic surface (like glass or silica) into a hydrophobic one. gelest.com DCA provides more comprehensive information than static contact angle measurements by quantifying the advancing and receding contact angles, the difference between which is known as contact angle hysteresis. biolinscientific.com

The advancing contact angle (θadv) is measured as a liquid front moves over a dry surface, and it represents the maximum stable contact angle. The receding contact angle (θrec) is measured as the liquid front withdraws from a wetted surface, representing the minimum stable contact angle. temple.edu For a surface treated with this compound, the presence of non-polar n-butyl and methyl groups leads to high advancing contact angles with water, indicating poor wettability or hydrophobicity. gelest.com

Contact angle hysteresis (CAH = θadv - θrec) provides insight into the chemical and topographical homogeneity of the surface. matec-conferences.orgnih.gov A low hysteresis value suggests a smooth, chemically uniform surface, allowing water droplets to slide off easily (the "lotus effect"). hubspot.net A high hysteresis indicates surface roughness or chemical heterogeneity, which can cause the contact line of the droplet to be pinned. matec-conferences.orgyoutube.com DCA measurements are therefore crucial for evaluating the quality and performance of hydrophobic coatings derived from this compound for applications such as water-repellent textiles, anti-icing surfaces, and self-cleaning coatings. hubspot.net

Table 4: Example Dynamic Contact Angle Data for a Silanized Silicon Wafer

Surface TypeTest LiquidAdvancing Angle (θadv)Receding Angle (θrec)Contact Angle Hysteresis (CAH)
Unmodified Silicon Wafer Water45° ± 3°25° ± 2°20°
Modified with this compound Water105° ± 2°94° ± 3°11°

Theoretical and Computational Studies on N Butylmethyldichlorosilane Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics of a molecule. irjweb.comlsu.edutue.nl These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. arxiv.org

The electronic structure provides deep insights into the molecule's reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. semanticscholar.org The energy difference between these two, known as the HOMO-LUMO gap, is a critical indicator of chemical stability and reactivity; a smaller gap generally implies higher reactivity. irjweb.comsemanticscholar.org

Furthermore, methods like Mulliken population analysis are used to calculate the partial atomic charges on each atom in the molecule. wikipedia.orglibretexts.orgamazonaws.com This charge distribution map reveals the electrophilic and nucleophilic sites, predicting how the molecule will interact with other reagents. For n-butylmethyldichlorosilane, the silicon atom, bonded to two electronegative chlorine atoms, is expected to carry a significant positive charge, making it a primary site for nucleophilic attack, such as during hydrolysis. researchgate.net

Illustrative Quantum Chemical Data for a Dichlorosilane (B8785471) Derivative

The following table presents exemplary data calculated for a generic dichlorosilane, illustrating the typical outputs of quantum chemical calculations.

Calculated ParameterIllustrative ValueSignificance
HOMO Energy-6.3 eVIndicates electron-donating capability irjweb.com
LUMO Energy-1.8 eVIndicates electron-accepting capability irjweb.com
HOMO-LUMO Gap4.5 eVReflects chemical stability and reactivity irjweb.com
Mulliken Charge on Si+0.55Highlights the electrophilic nature of the silicon center researchgate.net
Mulliken Charge on Cl-0.30Shows the electron-withdrawing effect of chlorine atoms researchgate.net

Molecular Dynamics Simulations of Polymerization and Surface Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. arxiv.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can model complex processes like polymerization and the interaction of molecules with surfaces.

Polymerization: MD simulations can model the polycondensation of dichlorosilane monomers to form polysiloxane chains. nih.govresearchgate.net These simulations often start with a collection of monomer molecules in a simulation box under defined conditions (temperature, pressure). nih.gov Using reactive force fields (ReaxFF), which allow for the formation and breaking of chemical bonds, the simulation can track the step-by-step process of polymer chain growth. researchgate.net This approach allows researchers to observe the evolution of the system, including the degree of curing, the distribution of polymer chain lengths, and changes in macroscopic properties like density. nih.govresearchgate.net Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods can also be employed, where the reactive event is treated with higher-level quantum calculations, while the bulk of the system is modeled with more computationally efficient classical mechanics. nih.govresearchgate.net

Illustrative MD Simulation Parameters for Polysiloxane Formation

This table outlines typical parameters used in an MD simulation to model the polymerization of silane (B1218182) precursors.

ParameterTypical SettingPurpose
Force FieldReaxFF or CHARMM/COMPASS with QM/MMDescribes the interatomic forces, with ReaxFF allowing for bond formation/breaking researchgate.netacs.org
System Size500-1000 precursor moleculesRepresents a bulk liquid phase for polymerization nih.gov
EnsembleNPT (constant Number of particles, Pressure, Temperature)Simulates realistic laboratory conditions osti.gov
Temperature300 - 350 KControls the kinetic energy of the system and reaction rates nih.gov
Simulation Time2 - 10 nsAllows sufficient time for equilibration and observation of polymerization events osti.gov

Surface Interactions: MD simulations are also a powerful tool for studying how molecules like this compound interact with and modify surfaces, a critical aspect of their use as coupling agents. researchgate.netmdpi.com Simulations can model the grafting of silane molecules onto a hydroxylated silica (B1680970) surface. researchgate.netacs.org These models help to understand the mechanism of monolayer formation, the orientation and packing density of the grafted alkyl chains, and how factors like chain length and surface coverage influence the final properties of the modified surface, such as its wettability. researchgate.netacs.org

Illustrative Surface Interaction Energies from MD Simulations

The following data illustrates how MD can be used to compare the interaction strength of different silane molecules with a silica surface.

SystemInteraction Energy (kJ/mol)Implication
Silane Monolayer - Silica Surface-150Strong adhesion due to covalent Si-O-Si bond formation mdpi.com
Water - Hydroxylated Silica Surface-80Strong hydrophilic interaction
Water - Silane-Modified Surface-30Increased hydrophobicity after surface treatment acs.org

Computational Prediction of Reaction Mechanisms and Transition States

Understanding the precise pathway a chemical reaction follows is fundamental to controlling its outcome. Computational methods, especially DFT, can map the entire potential energy surface of a reaction. arxiv.orgarxiv.org This allows for the identification of reactants, products, intermediates, and, most importantly, transition states—the highest energy points along a reaction coordinate. arxiv.orgscm.com

The energy difference between the reactants and the transition state is the activation energy or reaction barrier. rsc.org A lower activation energy corresponds to a faster reaction rate. These calculations are crucial for studying reactions like the hydrolysis of this compound, which is the key step in the formation of polysiloxanes. researchgate.netresearchgate.net Studies on similar chlorosilanes have shown that the reaction mechanism can be significantly influenced by the presence of other molecules, such as water, which can act as catalysts by stabilizing the transition state and lowering the activation barrier. researchgate.netresearchgate.net Computational methods like the LST/QST (Linear/Quadratic Synchronous Transit) approach are specifically designed to locate these transition state structures. psu.edu

Illustrative Calculated Activation Energies for Chlorosilane Hydrolysis

This table shows exemplary activation energies for the hydrolysis of a chlorosilane via different pathways, as could be determined by DFT calculations.

Reaction PathwayCatalystCalculated Activation Energy (kcal/mol)Significance
HydrolysisNone (single H₂O molecule)22 - 24High energy barrier, slow reaction researchgate.net
HydrolysisOne additional H₂O molecule~16Water molecule acts as a catalyst, lowering the barrier researchgate.net
DisproportionationNone~33High energy barrier for a potential side reaction nih.gov

Structure-Property Relationship Modeling for Organosilicon Materials

The ultimate goal of studying a monomer like this compound is often to create a polymer with specific, desirable properties. Structure-Property Relationship modeling, particularly through Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) methods, aims to create statistical models that correlate the structural features of molecules with their macroscopic properties. chemrxiv.orgfrontiersin.orgresearchgate.netumass.edu

For organosilicon polymers, the properties are determined by the chemical structure of the monomeric repeating unit. wiley-vch.deresearchgate.net In this compound, the substituents on the silicon atom—the n-butyl group and the methyl group—will influence the properties of the final polysiloxane. The longer, flexible n-butyl chain would be expected to increase the flexibility and hydrophobicity of the polymer compared to a polymer made solely from dimethyldichlorosilane. shinetsusilicone-global.com

QSPR models use molecular descriptors—numerical values that represent different aspects of a molecule's structure (e.g., size, shape, electronic properties)—as inputs to a mathematical model that predicts a specific property (e.g., glass transition temperature, tensile strength, refractive index). researchgate.net These models, once validated, can accelerate materials discovery by allowing for the virtual screening of new candidate monomers before they are synthesized. frontiersin.org

Exemplary Structure-Property Relationships in Polysiloxanes

This table outlines the expected influence of different structural features of a dichlorosilane monomer on the properties of the resulting polysiloxane polymer.

Structural Feature of MonomerMolecular Descriptor ExamplePredicted Effect on Polymer Property
Length of Alkyl Chain (e.g., n-butyl vs. methyl)van der Waals VolumeIncreased flexibility, lower glass transition temperature, increased hydrophobicity shinetsusilicone-global.com
Presence of Aromatic Groups (e.g., phenyl)PolarizabilityIncreased thermal stability, higher refractive index
Degree of Cross-linking (from tri- or tetra-functional silanes)Branching IndexIncreased hardness and modulus, decreased elongation at break researchgate.net
Backbone Composition (Si-O vs. Si-C)Bond Dissociation EnergySi-O bonds provide high thermal stability and flexibility shinetsusilicone-global.commdpi.com

Emerging Research Areas and Future Directions for N Butylmethyldichlorosilane

Integration into Responsive and Smart Materials

The integration of n-Butylmethyldichlorosilane into responsive or "smart" materials is a burgeoning field of research. These materials are designed to change their properties in a controlled and reversible manner in response to external stimuli such as temperature, light, pH, or electric and magnetic fields. iberdrola.comijsat.orgnumberanalytics.com The unique chemical structure of this compound, with its combination of a reactive dichlorosilyl group and a stable butyl group, makes it an ideal candidate for creating polymers and composites with tunable responsiveness.

Researchers are exploring the use of this compound to create materials with applications in diverse sectors. ijsat.org In the biomedical field, for instance, it could be used to develop drug delivery systems that release their payload in response to specific physiological cues, such as a change in pH associated with a tumor microenvironment. nih.govnih.gov In electronics, it could be incorporated into flexible displays and wearable sensors. openaccessjournals.com The construction industry also stands to benefit, with potential applications in self-healing concrete and adaptive building facades that respond to environmental conditions. openaccessjournals.com

The development of these smart materials often involves the creation of hybrid organic-inorganic structures where the organosilicon component provides the responsive element. mdpi.com The ability to tailor the properties of these materials by modifying the organic and inorganic components opens up a vast design space for creating novel materials with unprecedented functionalities. mdpi.com

Table 1: Examples of Stimuli-Responsive Materials and Potential Applications

StimulusMaterial TypePotential Application with this compound
TemperatureThermo-responsive PolymersSmart textiles with dynamic ventilation, controlled-release drug delivery. iberdrola.comwhiterose.ac.uk
LightPhoto-responsive MaterialsLight-activated adhesives, self-healing coatings. whiterose.ac.uk
pHpH-sensitive PolymersTargeted drug delivery to acidic tumor environments. nih.gov
Electric FieldElectroactive PolymersArtificial muscles, flexible electronic displays. openaccessjournals.com
Magnetic FieldMagnetorheological FluidsSmart shock absorbers for seismic protection. iberdrola.com

Catalytic Applications and Ligand Design in Organosilicon Chemistry

In the realm of organosilicon chemistry, this compound and its derivatives are being investigated for their potential in catalytic applications and as foundational structures for ligand design. Organosilicon compounds play a crucial role as building blocks and intermediates in chemical synthesis. researchgate.net Recent research has highlighted their potential not only as reactants but also as catalysts in various chemical transformations. researchgate.net

The design of novel ligands is a key area of focus. Ligands are molecules that bind to a central metal atom to form a coordination complex, which can then act as a catalyst. The electronic and steric properties of the ligand play a critical role in determining the activity and selectivity of the catalyst. The unique structure of this compound allows for the synthesis of a wide variety of ligands with tailored properties. For example, the development of sterically bulky N-heterocyclic carbene (NHC) ligands has led to significant advancements in homogeneous catalysis. rsc.org

Furthermore, researchers are exploring the use of organosilicon compounds in biocatalysis, where enzymes are used to catalyze chemical reactions. chemrxiv.org This approach has the potential to create new, sustainable routes for the synthesis of silicones and other organosilicon materials. chemrxiv.org The development of enzymes that can catalyze transformations at the silicon center is a particularly exciting area of research. nih.gov

Role in Nanomaterial Synthesis and Advanced Composites

The synthesis of nanomaterials, which are materials with at least one dimension in the range of 1 to 100 nanometers, is another area where this compound is finding application. rsc.org Nanomaterials exhibit unique properties compared to their bulk counterparts due to their high surface-area-to-volume ratio. rsc.org These properties can be tuned by controlling the size, shape, and composition of the nanoparticles. rsc.org

This compound can be used as a precursor in the synthesis of various nanomaterials, including silica (B1680970) nanoparticles and core-shell nanoparticles. mdpi.comijcmas.com These materials have a wide range of potential applications, from drug delivery and medical imaging to catalysis and environmental remediation. mdpi.comnanoscience.com For example, silica-coated nanoparticles can be used to protect and deliver sensitive drug molecules. ijcmas.com

In the field of advanced composites, this compound can be used to modify the surface of reinforcing fibers, such as glass or carbon fibers, to improve their adhesion to the polymer matrix. This results in composite materials with enhanced mechanical properties, such as strength and stiffness. theadvancedcompositesgroup.comtoraytac.com These advanced composites are used in a variety of high-performance applications, including aerospace components, automotive parts, and sporting goods. advcmp.comcesadvancedcomposite.com

Table 2: Applications of this compound in Nanomaterials and Composites

Application AreaSpecific UseResulting Benefit
Nanomaterial SynthesisPrecursor for silica nanoparticles.Controlled size and shape for targeted applications. mdpi.com
NanomedicineFormation of core-shell nanoparticles.Encapsulation and protection of therapeutic agents. ijcmas.com
Advanced CompositesSurface modification of reinforcing fibers.Improved adhesion and enhanced mechanical properties. theadvancedcompositesgroup.com
AerospaceManufacturing of lightweight components.Increased fuel efficiency and performance. cesadvancedcomposite.com

Sustainable Synthesis and Green Chemistry Principles for Chlorosilanes

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds, including chlorosilanes like this compound. pcc.eu Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgmdpi.com

Key principles of green chemistry relevant to the synthesis of chlorosilanes include waste prevention, atom economy, and the use of less hazardous chemical syntheses. pcc.eunih.gov Researchers are exploring new synthetic routes that are more environmentally friendly, such as those that use renewable feedstocks or catalytic reagents instead of stoichiometric ones. pcc.eutuwien.ac.at For example, the development of heterogeneous catalysts for amination reactions can reduce the environmental impact of these processes. researchgate.net

The direct process, which involves reacting elemental silicon with chlorinated hydrocarbons, is a major industrial method for producing organohalosilanes. ias.ac.in Efforts are underway to make this process more sustainable by improving energy efficiency and reducing waste generation. pcc.eu The development of solvent-free and microwave-assisted synthesis methods are also promising avenues for greener chemical production. rasayanjournal.co.in

High-Throughput Screening and Polymer Informatics for Novel Derivatives

The discovery and development of new materials can be accelerated through the use of high-throughput screening (HTS) and polymer informatics. HTS allows for the rapid testing of large libraries of compounds to identify those with desired properties. nih.govoncotarget.com This approach is being used to screen for new derivatives of this compound with enhanced performance characteristics for specific applications. plos.orgmdpi.com

Polymer informatics is an emerging field that uses data-driven approaches, including machine learning and artificial intelligence, to design and discover new polymers. azom.comappleacademicpress.com By building predictive models based on existing data, researchers can screen virtual libraries of polymers and identify promising candidates for synthesis and testing. azom.comresearchgate.net This approach has the potential to significantly reduce the time and cost associated with developing new materials. researchgate.net

The combination of HTS and polymer informatics is a powerful tool for exploring the vast chemical space of organosilicon compounds. appleacademicpress.com By applying these methods to this compound and its derivatives, researchers can accelerate the discovery of new materials with tailored properties for a wide range of applications.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing n-Butylmethyldichlorosilane, and how can purity be ensured?

  • Methodological Answer: The synthesis typically involves reacting n-butylmethylsilane with chlorine gas under controlled anhydrous conditions. A key step is maintaining inert atmospheres (e.g., nitrogen or argon) to prevent hydrolysis. Purity verification requires gas chromatography (GC) paired with mass spectrometry (MS) to detect chlorinated byproducts. Distillation under reduced pressure is recommended for purification, with monitoring via nuclear magnetic resonance (NMR) to confirm structural integrity .

Q. How should n-Butylmethyldichlorosilane be stored to prevent degradation?

  • Methodological Answer: Store in amber glassware under inert gas (argon) at temperatures below 4°C. Pre-treatment of glassware with silanizing agents (e.g., dimethyldichlorosilane) minimizes surface adsorption, as demonstrated in similar chlorosilane studies . Regular NMR analysis is advised to monitor hydrolytic degradation.

Q. What analytical techniques are most effective for characterizing n-Butylmethyldichlorosilane?

  • Methodological Answer: Combine GC-MS for volatile impurity detection and 29^{29}Si NMR for silicon-bond environment analysis. Quantitative chlorine content can be determined via elemental analysis or titration. Cross-validation with Fourier-transform infrared spectroscopy (FTIR) helps identify hydrolyzed silanol byproducts .

Advanced Research Questions

Q. How do reaction parameters (temperature, solvent polarity) influence the hydrolysis kinetics of n-Butylmethyldichlorosilane?

  • Methodological Answer: Design a kinetic study using stopped-flow FTIR to monitor Si-Cl bond cleavage in real time. Vary solvents (e.g., toluene vs. tetrahydrofuran) and temperatures (0–50°C) to compute activation energies. Control humidity using anhydrous salts (e.g., CaCl2_2) in reaction chambers. Data contradictions in literature may arise from incomplete moisture exclusion; replicate experiments under rigorous inert conditions .

Q. What strategies resolve contradictions in reported reactivity of n-Butylmethyldichlorosilane with alcohols vs. water?

  • Methodological Answer: Conduct comparative studies using deuterated reagents (D2_2O, CD3_3OD) to track proton exchange pathways. Employ 1^{1}H NMR and isotopic labeling to differentiate between nucleophilic substitution and radical-mediated pathways. Statistical analysis (e.g., ANOVA) of triplicate experiments under controlled humidity (<1 ppm H2_2O) can isolate variables causing discrepancies .

Q. How can trace degradation products of n-Butylmethyldichlorosilane be detected in environmental matrices (e.g., wastewater)?

  • Methodological Answer: Adapt solid-phase extraction (SPE) protocols from similar organosilicon compounds, using HLB cartridges for hydrophobic retention. Optimize elution with methanol:2-propanol (9:1 v/v) and analyze via ultra-high-performance liquid chromatography (UHPLC)-MS/MS. Spike recovery experiments in influent/effluent samples validate method accuracy, with limits of quantification (LOQ) <10 ng/L .

Q. What computational models predict the interfacial behavior of n-Butylmethyldichlorosilane in polymer composites?

  • Methodological Answer: Use density functional theory (DFT) to model Si-O-Si crosslinking energetics at polymer interfaces. Validate with X-ray photoelectron spectroscopy (XPS) depth profiling on composite films. Compare predicted vs. experimental adhesion strengths via peel tests, adjusting for steric effects from the n-butyl group .

Methodological Notes

  • Data Validation : Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) for GC-MS and NMR assignments. For environmental studies, include isotopically labeled internal standards (e.g., 13^{13}C-labeled analogs) to correct matrix effects .
  • Contamination Mitigation : Silanize all equipment with 5% dimethyldichlorosilane (toluene solution) to prevent analyte adsorption, following protocols validated for chlorosilanes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.